molecular formula C13H22N2 B12111002 1,2-Ethanediamine, N,N-diethyl-N'-(4-methylphenyl)- CAS No. 74474-30-9

1,2-Ethanediamine, N,N-diethyl-N'-(4-methylphenyl)-

Cat. No.: B12111002
CAS No.: 74474-30-9
M. Wt: 206.33 g/mol
InChI Key: ADZBRDJEAIKGFR-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- is an organic compound that belongs to the class of ethylenediamines It is characterized by the presence of two ethyl groups and a 4-methylphenyl group attached to the nitrogen atoms of the ethylenediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- typically involves the reaction of ethylenediamine with diethylamine and 4-methylphenyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature to 50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvent (e.g., tetrahydrofuran), low temperature (0-25°C).

    Substitution: Halogenated compounds (e.g., alkyl halides, aryl halides); reaction conditionsorganic solvent (e.g., dichloromethane), presence of a base (e.g., triethylamine), room temperature to 60°C.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary amines

    Substitution: Various substituted derivatives depending on the halogenated compound used

Scientific Research Applications

1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes. These complexes can serve as catalysts in various organic reactions.

    Biology: Investigated for its potential use as a building block in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, such as surfactants, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. In coordination chemistry, the compound acts as a bidentate ligand, forming stable complexes with metal ions. These complexes can catalyze various organic reactions by facilitating the transfer of electrons or protons. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N-diethyl-: Similar structure but lacks the 4-methylphenyl group.

    1,2-Ethanediamine, N,N-diethyl-N’-methyl-: Similar structure but has a methyl group instead of the 4-methylphenyl group.

    1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Similar structure but has two methyl groups instead of the 4-methylphenyl group.

Uniqueness

1,2-Ethanediamine, N,N-diethyl-N’-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

CAS No.

74474-30-9

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

N',N'-diethyl-N-(4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C13H22N2/c1-4-15(5-2)11-10-14-13-8-6-12(3)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3

InChI Key

ADZBRDJEAIKGFR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC=C(C=C1)C

Origin of Product

United States

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